

NT219 solubility and preparation for laboratory use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **NT219**
Cat. No.: **B609669**

[Get Quote](#)

Application Notes and Protocols: NT219 Product Overview

NT219 is a first-in-class, novel small molecule that functions as a dual inhibitor of Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).^{[1][2]} These two proteins are critical signaling junctions in pathways that drive tumor proliferation, survival, metastasis, and drug resistance.^{[1][3][4]} **NT219** covalently binds to and promotes the degradation of IRS1 and IRS2, while also blocking the phosphorylation of STAT3. ^{[1][2][5]} This dual-action mechanism allows **NT219** to overcome cancer drug resistance and has shown efficacy in various preclinical models, both as a monotherapy and in combination with other oncology therapies.^{[1][6]}

Solubility and Preparation for Laboratory Use

Proper dissolution and storage of **NT219** are critical for maintaining its stability and activity. The following data and protocols provide guidance for preparing **NT219** for in vitro and in vivo studies.

Solubility Data

Quantitative data for **NT219** solubility and storage are summarized in the table below.

Parameter	Value	Source
Molecular Formula	<chem>C16H14BrNO5S</chem>	[2]
Molecular Weight	412.26 g/mol	[2]
Appearance	Yellow to brown solid	[2]
Solvent	Dimethyl sulfoxide (DMSO)	[2]
Solubility in DMSO	≥ 100 mg/mL (≥ 242.57 mM)	[2]
Storage (Solid)	-20°C, sealed, away from moisture and light	[2]
Storage (Stock Solution)	-80°C for up to 6 months; -20°C for up to 1 month	[2]

Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[\[2\]](#)

Protocol for Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of **NT219** in DMSO.

Materials:

- **NT219** solid compound (MW: 412.26 g/mol)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Method:

- Weighing: Carefully weigh out 1 mg of **NT219** solid compound on a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.

- Solvent Addition: Add 242.57 μ L of anhydrous DMSO to the tube containing the **NT219**. This will yield a final concentration of 10 mM.
- Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months).[2]

Protocol for Preparation of Working Solutions

This protocol describes the dilution of the 10 mM stock solution to a final working concentration for in vitro cell culture experiments.

Materials:

- 10 mM **NT219** stock solution in DMSO
- Pre-warmed, sterile cell culture medium
- Sterile microcentrifuge tubes

Method:

- Thawing: Thaw a single aliquot of the 10 mM **NT219** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to treat cells with 5 μ M **NT219**, dilute the 10 mM stock 1:2000 in the final volume of culture medium.
 - Note: The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with DMSO only) has the same final DMSO concentration as the experimental conditions.
- Application: Immediately add the freshly prepared working solutions to the cell cultures.

Experimental Protocols

The following are representative protocols for evaluating the biological activity of **NT219**.

Protocol for In Vitro Cell Viability Assay

This protocol details the use of a colorimetric assay (e.g., MTS/MTT) to determine the half-maximal inhibitory concentration (IC_{50}) of **NT219** in a cancer cell line.

Objective: To quantify the dose-dependent effect of **NT219** on cancer cell proliferation and viability.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- **NT219** stock solution (10 mM in DMSO)
- MTS or MTT reagent
- Plate reader (spectrophotometer)

Method:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- **Drug Treatment:** Prepare a serial dilution of **NT219** in complete medium (e.g., ranging from 0.1 μ M to 100 μ M). Remove the old medium from the cells and add 100 μ L of the **NT219** working solutions to the respective wells. Include wells for "untreated" and "vehicle control" (medium with the highest concentration of DMSO).
- **Incubation:** Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C, 5% CO₂.

- Viability Assessment: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the **NT219** concentration and use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Protocol for Western Blot Analysis of IRS1/2 and pSTAT3

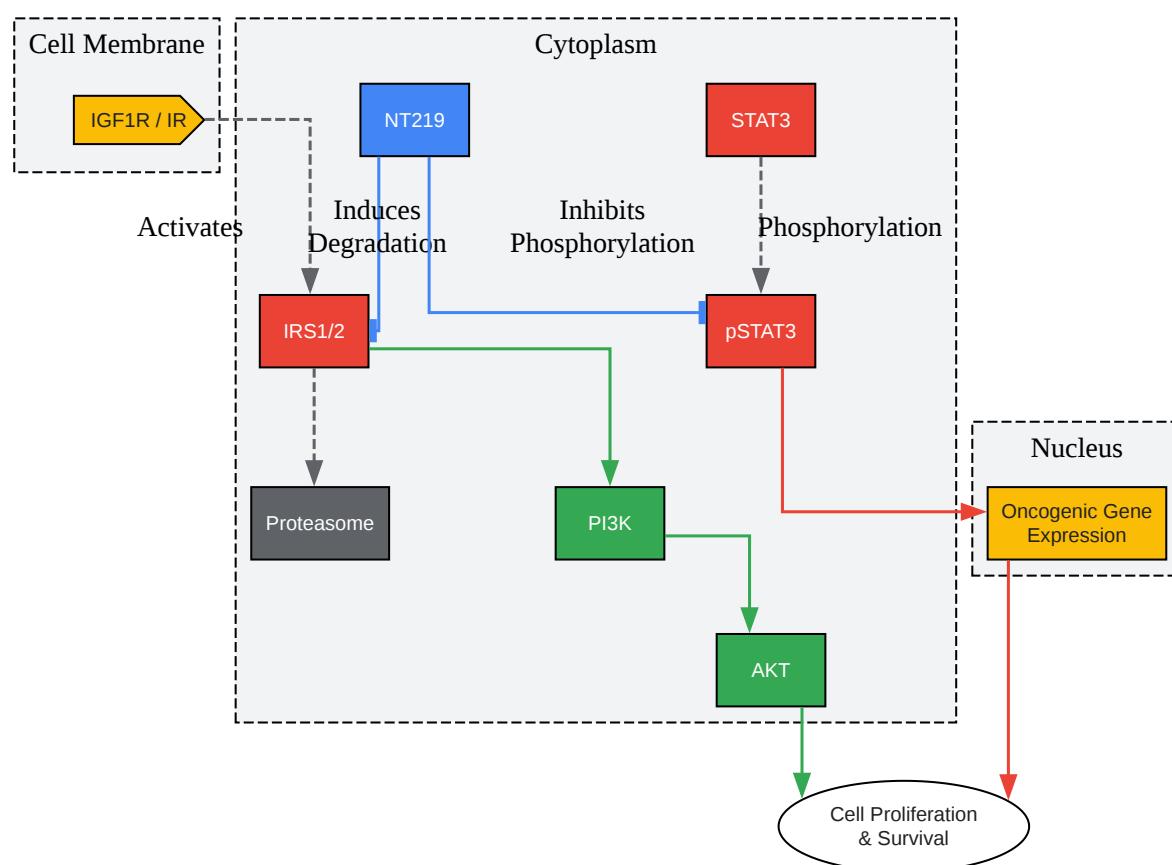
This protocol describes the detection of changes in the protein levels of IRS1/2 and the phosphorylation status of STAT3 following **NT219** treatment.

Objective: To confirm the mechanism of action of **NT219** by observing the degradation of IRS1/2 and the inhibition of STAT3 phosphorylation.

Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- **NT219** working solutions
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

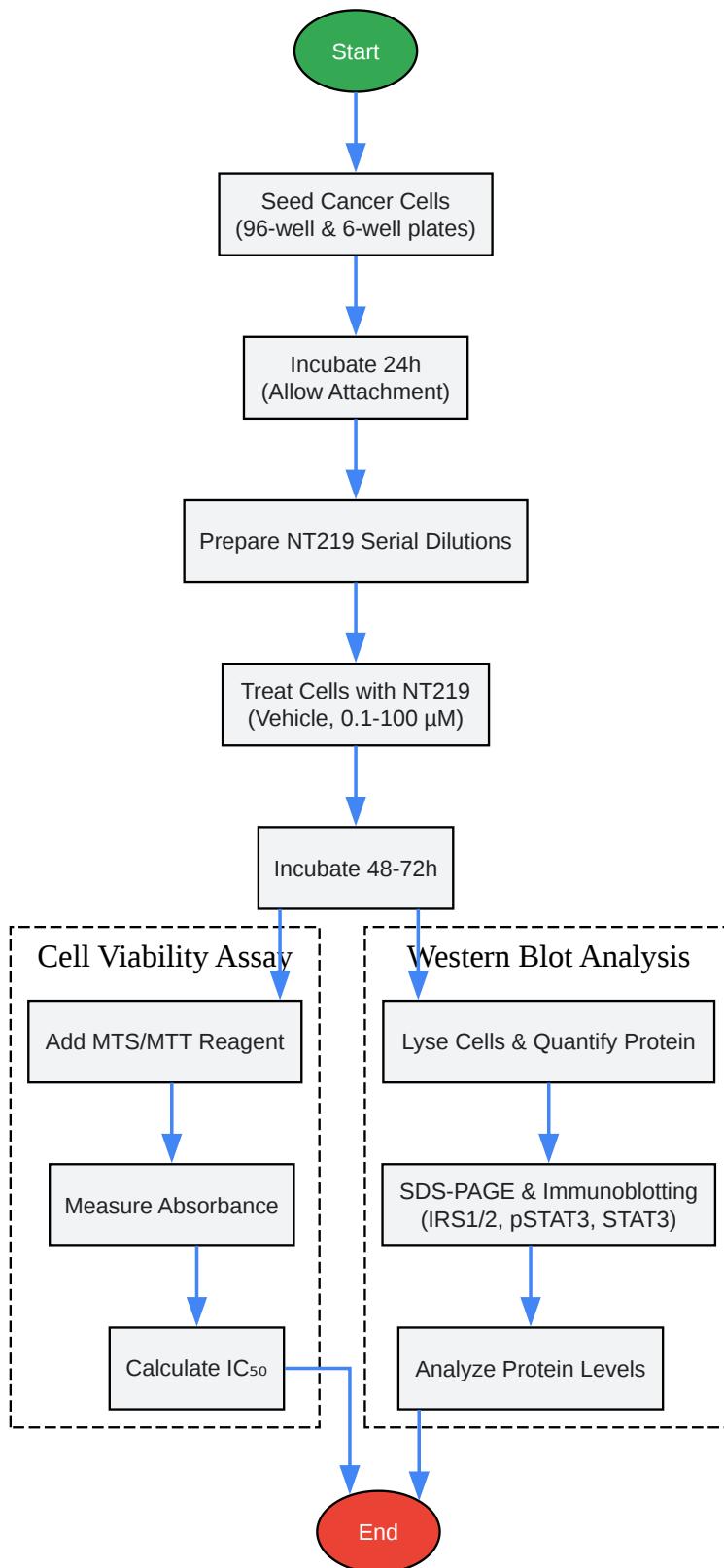
- Primary antibodies: anti-IRS1, anti-IRS2, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system


Method:

- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluence. Treat cells with **NT219** at various concentrations (e.g., 5 μ M) for a specified time (e.g., 4, 24, or 48 hours).[\[7\]](#) Include a vehicle control.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.
- Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 μ g) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.

- Detection: Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system. Analyze the band intensities relative to the loading control.

Diagrams


NT219 Signaling Pathway

[Click to download full resolution via product page](#)

Caption: **NT219** inhibits key cancer survival pathways.

Experimental Workflow for In Vitro Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating **NT219**'s in vitro efficacy.

Summary of Quantitative Data

The following table summarizes key concentrations and dosages of **NT219** used in published studies.

Study Type	Model / System	Concentration / Dose	Outcome / Purpose	Source
In Vitro	mKRAS (G12C) NSCLC Spheroids	5 μ M	Suppress cancer stem cell viability	[2]
In Vivo	SCC-9 Cell Xenograft (NOD scid gamma mice)	20 or 60 mg/kg, i.v., twice a week	Inhibit tumor growth, enhance cetuximab effects	[2]
Clinical Trial	Phase 1/2 (Recurrent/Metastatic Solid Tumors)	3, 6, 12, 24, 50, 100 mg/kg (weekly)	Evaluate safety, tolerability, and MTD	[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. purple-biotech.com [purple-biotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. firstwordpharma.com [firstwordpharma.com]

- 6. researchgate.net [researchgate.net]
- 7. purple-biotech.com [purple-biotech.com]
- 8. targetedonc.com [targetedonc.com]
- 9. onclive.com [onclive.com]
- To cite this document: BenchChem. [NT219 solubility and preparation for laboratory use]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609669#nt219-solubility-and-preparation-for-laboratory-use\]](https://www.benchchem.com/product/b609669#nt219-solubility-and-preparation-for-laboratory-use)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com